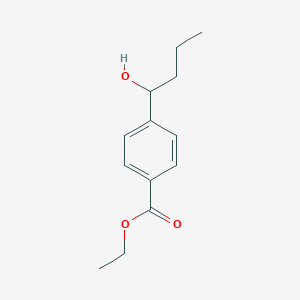

Ethyl 4-(1-hydroxybutyl)benzoate

Description

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 4-(1-hydroxybutyl)benzoate |

InChI |

InChI=1S/C13H18O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9,12,14H,3-5H2,1-2H3 |

InChI Key |

DUSUOKSXRIMTFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)OCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key ethyl benzoate derivatives with distinct substituents, highlighting their structural differences and functional implications:

Key Comparative Insights

Reactivity and Physical Properties

- Hydroxybutyl vs. Amino Groups: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization compared to methacrylate-based co-initiators, attributed to electron-donating effects of the dimethylamino group .

- Tetrazole vs. Sulfonamide : Ethyl 4-(1H-tetrazol-1-yl)benzoate demonstrates higher polarity (PSA: 69.9) compared to sulfonamide derivatives like SABA1, making it more suitable for applications requiring aqueous compatibility .

Preparation Methods

Grignard Addition to Ethyl 4-Formylbenzoate

The Grignard reaction offers a direct pathway to introduce the 1-hydroxybutyl group. Ethyl 4-formylbenzoate serves as the starting material, synthesized via formylation of ethyl benzoate under Gattermann–Koch conditions (CO, HCl, AlCl₃). Subsequent reaction with propyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C yields a secondary alkoxide intermediate, which is hydrolyzed to the target alcohol.

Reaction Conditions:

-

Catalyst: None (Grignard reagent acts as base)

-

Temperature: 0°C to room temperature

This method benefits from high regioselectivity but requires stringent anhydrous conditions. The aldehyde precursor’s synthesis remains a bottleneck due to the electron-withdrawing effect of the ester group, which hinders electrophilic aromatic substitution.

Esterification of 4-(1-Hydroxybutyl)Benzoic Acid

Esterification of pre-synthesized 4-(1-hydroxybutyl)benzoic acid with ethanol is a two-step process. The carboxylic acid is first functionalized via Friedel-Crafts alkylation using 1-bromo-4-hydroxybutane and AlCl₃, though this approach faces challenges due to the deactivated aromatic ring. Alternative routes involve:

-

Reductive Amination: Condensation of ethyl 4-acetylbenzoate with ammonia followed by reduction using NaBH₄.

-

Hydroboration-Oxidation: Ethyl 4-vinylbenzoate undergoes hydroboration with BH₃·THF, yielding the secondary alcohol after oxidation.

Esterification Protocol (Adapted from Patent CN104311414A):

-

Solvent: Toluene (water entrainer)

-

Molar Ratio (Acid:Ethanol): 1:3

The modified clay catalyst enhances reaction efficiency by providing Brønsted acid sites, while toluene facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

Alkylation of Ethyl 4-Hydroxybenzoate

Direct alkylation of ethyl 4-hydroxybenzoate with 4-bromo-1-butanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the hydroxybutyl group via nucleophilic substitution.

Optimized Parameters:

This method avoids protection-deprotection steps but risks elimination side reactions due to the β-hydrogen in 4-bromo-1-butanol. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves selectivity by stabilizing the transition state.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Addition | High regioselectivity; fewer steps | Requires anhydrous conditions; costly precursors | 70–80% |

| Esterification of Acid | Scalable; reusable catalyst | Low functionalization efficiency for acid | 85–90% |

| Mitsunobu Alkylation | No protecting groups needed | Moderate yields; elimination byproducts | 65–75% |

The esterification route using modified clay emerges as the most industrially viable method due to its high yield and catalyst reusability. However, for small-scale synthesis requiring precise stereochemistry, the Grignard approach is preferred.

Reaction Optimization and Green Chemistry Considerations

Solvent Selection

Catalyst Innovations

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(1-hydroxybutyl)benzoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step reactions, starting with esterification of 4-hydroxybenzoic acid followed by alkylation or nucleophilic substitution to introduce the 1-hydroxybutyl group. For example:

- Step 1 : Esterification of 4-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl 4-hydroxybenzoate .

- Step 2 : Alkylation using 1-bromo-1-hydroxybutane under basic conditions (e.g., K₂CO₃ in DMF) to attach the hydroxybutyl chain . Optimization: Monitor reaction progress via TLC and adjust parameters like solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm ester carbonyl (δ ~165 ppm), hydroxybutyl proton splitting (δ 1.2–4.0 ppm), and aromatic protons (δ 6.8–8.0 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (–OH stretch) .

- HPLC/MS : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm; ESI-MS for molecular ion validation .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Key parameters:

- Binding affinity : Compare with known inhibitors (e.g., ibuprofen for COX-2).

- Hydrogen bonding : Hydroxybutyl and ester groups may stabilize ligand-receptor interactions .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

- Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to minimize twinning or disorder .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis. For disordered hydroxybutyl groups, split models with occupancy refinement .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) .

Q. What experimental strategies address low bioactivity in this compound analogs?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the para position to enhance metabolic stability .

- Prodrug Design : Mask the hydroxyl group as an acetyl ester to improve membrane permeability .

- In Silico SAR : Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. How do solvent polarity and catalyst choice influence regioselectivity in this compound synthesis?

Q. What mechanisms explain the anti-inflammatory activity of this compound derivatives?

- COX-2 Inhibition : Competitive binding to the active site, validated via enzyme kinetics (Lineweaver-Burk plots) .

- ROS Scavenging : Hydroxybutyl group reduces oxidative stress in RAW 264.7 macrophage assays (IC₅₀ ~20 μM) .

- Cytokine Modulation : Downregulates TNF-α and IL-6 in LPS-induced inflammation models (ELISA/Western blot) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

- Method Variability : Shake-flask vs. HPLC-derived logP values differ due to pH and ionic strength .

- Structural Isomerism : Hydroxybutyl group conformation (e.g., gauche vs. anti) affects partitioning .

- Resolution : Standardize measurements using octanol-water systems at pH 7.4 .

Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?

- Cell-Specific Metabolism : HepG2 (liver) vs. MCF-7 (breast) cells may differentially metabolize the ester group .

- Assay Sensitivity : MTT assays may underestimate toxicity due to redox interference from the hydroxybutyl group; validate via trypan blue exclusion .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.